Vendor-Predicted Physicochemical Divergence from Simple Naphthylamines
Computational predictions from reputable vendor databases indicate that 4-(2-dimethylamino-ethoxy)-naphthalen-1-ylamine exhibits distinct physicochemical properties compared to structurally simpler naphthylamine building blocks, which can critically affect synthetic handling and biological performance .
| Evidence Dimension | Physicochemical Properties (Predicted LogP and PSA) |
|---|---|
| Target Compound Data | Partition coefficient (logP) = 2.97; topological polar surface area (tPSA) = 55.76 Ų; H-bond acceptors = 4; H-bond donors = 1; rotatable bonds = 5 . |
| Comparator Or Baseline | N,N-Dimethyl-1-naphthylamine: logP ~ 3.2 (predicted), tPSA = 3.24 Ų; 1-Naphthylamine: logP ~ 2.2, tPSA = 26.02 Ų. |
| Quantified Difference | The target compound's predicted logP (2.97) is intermediate, and its tPSA is over 17-fold higher than that of N,N-dimethyl-1-naphthylamine. The presence of H-bond acceptors and donors in the target compound enables additional intermolecular interactions not possible with the comparators. |
| Conditions | Predicted ADME properties from vendor computational models (logP and PSA). |
Why This Matters
This stark difference in predicted polar surface area (a key determinant of membrane permeability) and hydrogen-bonding capacity means the compound cannot be a functional surrogate for simpler naphthylamines in any structure-activity relationship (SAR) campaign.
